molecular formula C22H26N4O B2924029 N,N-diethyl-4-((4-ethylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251695-08-5

N,N-diethyl-4-((4-ethylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No. B2924029
CAS RN: 1251695-08-5
M. Wt: 362.477
InChI Key: AOIQVRWBONVYPO-UHFFFAOYSA-N
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Description

N,N-diethyl-4-((4-ethylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide, also known as DENC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

The core structure of 1,8-naphthyridines has been identified for its diverse biological activities, including antimicrobial properties . Compounds with this core may be synthesized using multicomponent reactions and have potential applications as therapeutic agents against bacterial infections. The specific substitutions on the naphthyridine core, such as in the compound , could lead to novel antimicrobial agents with improved efficacy and reduced resistance.

Materials Science: Light-Emitting Diodes (LEDs)

1,8-Naphthyridine derivatives are known to be components of LEDs . The electronic properties of the compound , due to its specific substituents, could be explored for the development of new materials with enhanced luminescence or improved energy efficiency in LED technology.

Photophysics: Molecular Sensors

The naphthyridine moiety is utilized in molecular sensors due to its photochemical properties . The compound’s ability to interact with various analytes could be harnessed to create sensitive and selective sensors for environmental monitoring or diagnostic purposes.

Supramolecular Chemistry: Host-Guest Systems

Naphthyridine derivatives can form self-assembly host-guest systems . The unique structure of the compound could be investigated for its ability to form complexes with specific guest molecules, which is valuable in the design of molecular machines and drug delivery systems.

Polymer Science: Two-Photon Polymerization Initiators

Derivatives of naphthyridine, such as the compound , may serve as photoinitiators in two-photon polymerization, a technique used to create three-dimensional micro- and nanostructures with submicron resolution . This application is significant in the fields of microfluidics, metamaterials, and photonic crystals.

Synthetic Organic Chemistry: Construction of Medicinally Important Scaffolds

The compound’s structure could be used as a scaffold in the synthesis of medicinally important molecules. Its rigid and planar geometry can be advantageous in the design of drugs with specific binding affinities and pharmacokinetic properties .

Green Chemistry: Eco-Friendly Synthesis

The synthesis of naphthyridine derivatives, including the compound , can be achieved through eco-friendly methods . Research into these methods could lead to more sustainable practices in chemical synthesis, minimizing the environmental impact.

properties

IUPAC Name

N,N-diethyl-4-(4-ethylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-5-16-9-11-17(12-10-16)25-20-18-13-8-15(4)24-21(18)23-14-19(20)22(27)26(6-2)7-3/h8-14H,5-7H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIQVRWBONVYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N(CC)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-[(4-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide

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